Lauroylmethionine

Übersicht

Beschreibung

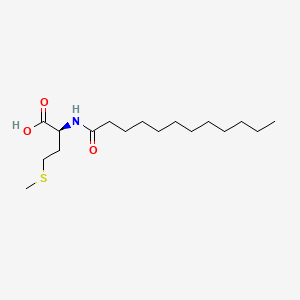

Lauroylmethionine: is a compound formed by the condensation of lauric acid and methionine. It is a type of N-acyl amino acid, which are known for their surfactant properties. These compounds are often used in various industrial applications, including cosmetics and pharmaceuticals, due to their ability to reduce surface tension and form stable emulsions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lauroylmethionine can be synthesized through the reaction of lauric acid with methionine in an aqueous system. This reaction is typically catalyzed by aminoacylases, which facilitate the formation of the N-acyl bond . The reaction conditions often involve maintaining a pH of around 7.0 and a temperature of 70°C to achieve optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound often employs recombinant aminoacylases expressed in microbial systems such as Escherichia coli or Vibrio natriegens. These systems are optimized to produce soluble and active enzymes that can catalyze the synthesis of this compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Lauroylmethionine primarily undergoes hydrolysis and synthesis reactions. The hydrolysis reaction involves breaking the N-acyl bond to yield lauric acid and methionine, while the synthesis reaction involves forming the N-acyl bond from these two components .

Common Reagents and Conditions: The hydrolysis reaction typically requires water and an appropriate enzyme, such as aminoacylase, under neutral pH conditions. The synthesis reaction, on the other hand, requires lauric acid, methionine, and an aminoacylase enzyme under similar conditions .

Major Products: The major products of the hydrolysis reaction are lauric acid and methionine. The synthesis reaction yields this compound as the primary product .

Wissenschaftliche Forschungsanwendungen

Lauroylmethionine, a compound derived from the amino acid methionine and lauric acid, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in biochemistry, pharmaceuticals, and food technology, supported by comprehensive data tables and documented case studies.

Biocatalysis

This compound serves as a substrate for various biocatalytic processes. Its structure allows it to function effectively in enzymatic reactions, particularly in the synthesis of N-acyl-amino acids. The use of this compound in biocatalysis has been explored for its potential to enhance reaction rates and yields compared to traditional chemical methods.

Pharmaceuticals

The compound has potential applications in drug formulation due to its surfactant properties. This compound can improve the solubility and bioavailability of poorly soluble drugs, making it a valuable excipient in pharmaceutical formulations. Research indicates that incorporating this compound into drug delivery systems can enhance therapeutic efficacy .

Food Technology

In food science, this compound is investigated for its antioxidant properties. It can be used as a natural preservative due to its ability to inhibit lipid peroxidation, thus extending the shelf life of food products. Studies have shown that this compound can effectively reduce oxidative stress in food matrices, making it an attractive option for food preservation .

Table 1: Biocatalytic Synthesis of this compound

| Enzyme | Source Organism | Conversion Rate (%) | Reference |

|---|---|---|---|

| PmAcy | Pseudomonas sp. | 67 | |

| MsAA | Streptomyces griseus | 70 | |

| Genetically Modified Lipase | Rhizomucor sp. | 80 |

Table 2: Applications of this compound

| Application | Description | Potential Benefits |

|---|---|---|

| Biocatalysis | Used as a substrate for enzymatic reactions | Improved yields and reaction rates |

| Pharmaceuticals | Enhances solubility of drugs | Increased bioavailability |

| Food Technology | Acts as a natural preservative | Extends shelf life through antioxidation |

Case Study 1: Biocatalytic Enhancement

In a study published by Bernal et al., the use of this compound as a substrate for aminoacylases resulted in significantly higher conversion rates compared to traditional methods. The research highlighted the efficiency of using genetically modified enzymes, showcasing this compound's role in advancing biocatalytic synthesis .

Case Study 2: Pharmaceutical Formulation

Research conducted on the formulation of poorly soluble drugs demonstrated that incorporating this compound improved drug solubility and absorption rates in vitro. This study suggests that this compound could be pivotal in developing more effective pharmaceutical formulations .

Case Study 3: Food Preservation

A recent investigation into natural preservatives found that this compound effectively inhibited lipid peroxidation in food products, thereby enhancing their shelf life. This study supports the use of this compound as a viable alternative to synthetic preservatives .

Wirkmechanismus

Lauroylmethionine exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface between water and oil phases, thereby stabilizing emulsions. The molecular targets involved in this process include the hydrophobic tails of the lauric acid moiety and the hydrophilic head of the methionine moiety .

Vergleich Mit ähnlichen Verbindungen

- N-Lauroyl-L-alanine

- N-Lauroyl-L-phenylalanine

- N-Palmitoyl-L-methionine

Comparison: Lauroylmethionine is unique among these compounds due to its specific combination of lauric acid and methionine, which imparts distinct surfactant properties. While other N-acyl amino acids like N-Lauroyl-L-alanine and N-Lauroyl-L-phenylalanine also exhibit surfactant properties, the specific amino acid component can influence the overall stability and effectiveness of the emulsion formed .

Eigenschaften

CAS-Nummer |

35440-74-5 |

|---|---|

Molekularformel |

C17H33NO3S |

Molekulargewicht |

331.5 g/mol |

IUPAC-Name |

(2S)-2-(dodecanoylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 |

InChI-Schlüssel |

PFSGUIFKRGNSHV-HNNXBMFYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |

Isomerische SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lauroylmethionine; Lauroyl-L-methionine; N-Lauroyl-L-methionine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.